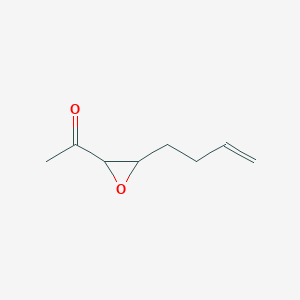
1-(3-But-3-enyloxiran-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of an oxirane (epoxide) ring and a butenyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 1-(3-But-3-enyloxiran-2-yl)ethanone typically involves the epoxidation of a suitable precursor. One common method is the reaction of 3-buten-1-ol with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) to form the oxirane ring . The reaction conditions usually require a solvent like dichloromethane and are carried out at low temperatures to ensure high yield and selectivity.
Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. These methods ensure consistent quality and higher efficiency compared to batch processes.
Análisis De Reacciones Químicas
1-(3-But-3-enyloxiran-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding diols.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the oxirane ring into a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-But-3-enyloxiran-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(3-But-3-enyloxiran-2-yl)ethanone involves its reactivity towards nucleophiles due to the presence of the oxirane ring. The ring strain in the oxirane makes it highly reactive, allowing it to undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to form a wide range of products.
Comparación Con Compuestos Similares
1-(3-But-3-enyloxiran-2-yl)ethanone can be compared with other similar compounds such as:
1,2-Epoxybutane: Similar in having an oxirane ring but lacks the butenyl group, making it less versatile in certain synthetic applications.
3,4-Epoxy-1-butene: Contains an oxirane ring and a butenyl group but differs in the position of the functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the oxirane ring with the versatility of the butenyl group, making it a valuable intermediate in various chemical syntheses.
Propiedades
Número CAS |
189170-22-7 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
1-(3-but-3-enyloxiran-2-yl)ethanone |
InChI |
InChI=1S/C8H12O2/c1-3-4-5-7-8(10-7)6(2)9/h3,7-8H,1,4-5H2,2H3 |
Clave InChI |
HZICUOYGJFWSRG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(O1)CCC=C |
SMILES canónico |
CC(=O)C1C(O1)CCC=C |
Sinónimos |
Ethanone, 1-[3-(3-butenyl)oxiranyl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















